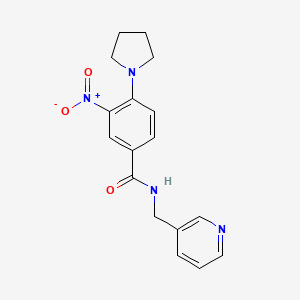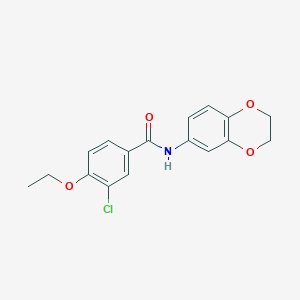![molecular formula C18H28ClNO2 B4400788 1-{2-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4400788.png)
1-{2-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride
Descripción general
Descripción
1-{2-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride, commonly known as PB-22, is a synthetic cannabinoid that has gained significant attention in the scientific research community. PB-22 is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in preclinical studies to investigate the role of these receptors in various physiological and pathological processes.
Mecanismo De Acción
PB-22 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by PB-22 leads to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. The exact mechanisms by which PB-22 produces its effects are still under investigation, but it is thought to act primarily through the CB1 receptor in the brain and the CB2 receptor in the immune system.
Biochemical and Physiological Effects
PB-22 produces a range of biochemical and physiological effects that are similar to those produced by other cannabinoid receptor agonists. These effects include the modulation of pain perception, the regulation of appetite and metabolism, the modulation of immune function, and the regulation of mood and emotion. PB-22 has also been shown to produce some unique effects, such as the induction of apoptosis in cancer cells and the modulation of the expression of genes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PB-22 has several advantages as a research tool, including its potency, selectivity for the CB1 and CB2 receptors, and its ability to produce a range of effects that are similar to those produced by endogenous cannabinoids. However, there are also some limitations to its use, including its potential for abuse and its lack of specificity for other targets in the body. Additionally, the long-term effects of PB-22 on the body are not well understood, and more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are several future directions for research on PB-22, including the investigation of its potential therapeutic effects in various disease models, the development of more selective and potent cannabinoid receptor agonists, and the exploration of the potential for using PB-22 in combination with other drugs to produce synergistic effects. Additionally, more research is needed to fully understand the long-term effects of PB-22 on the body, including its potential for addiction and other adverse effects. Overall, PB-22 represents a promising research tool for investigating the role of the cannabinoid receptors in various physiological and pathological processes, and further research is needed to fully realize its potential.
Aplicaciones Científicas De Investigación
PB-22 has been used extensively in preclinical studies to investigate the role of the cannabinoid receptors CB1 and CB2 in various physiological and pathological processes. For example, PB-22 has been used to study the effects of cannabinoid receptor activation on pain perception, inflammation, and anxiety. PB-22 has also been used to investigate the potential therapeutic effects of cannabinoid receptor agonists in various disease models, including cancer, neurodegenerative diseases, and psychiatric disorders.
Propiedades
IUPAC Name |
1-[2-(4-piperidin-1-ylbutoxy)phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-17(20)16-10-4-5-11-18(16)21-15-9-8-14-19-12-6-3-7-13-19;/h4-5,10-11H,2-3,6-9,12-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWHFJMRBBPIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4400712.png)
![4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400716.png)
![4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400722.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400730.png)
![2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400733.png)
![2,2-dimethyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4400753.png)

![N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4400765.png)
![N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4400770.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4400775.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4400782.png)
![2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B4400785.png)

![1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4400813.png)